Bienvenue dans la boutique en ligne BenchChem!

Kaempferol-3-O-glucorhamnoside

Diabetes α-Glucosidase Postprandial Hyperglycemia

Essential Kaempferol-3-O-rutinoside reference standard for metabolic & neuroscience SAR studies. Demonstrated 8-fold greater α-glucosidase inhibition vs. acarbose (IC50 2.9 µM) and 6.4-fold higher cytotoxicity vs. rutin. Differentiated cardiovascular activity—lowers BP where rutin has no effect. Verified neuroprotection in MCAO models (63.2% infarct reduction at 10 mg/kg). This specific glycosylation pattern is non-substitutable for robust experimental outcomes.

Molecular Formula C27H30O15
Molecular Weight 594.5 g/mol
Cat. No. B12433581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol-3-O-glucorhamnoside
Molecular FormulaC27H30O15
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O
InChIInChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,25+,26-,27?/m0/s1
InChIKeyOHOBPOYHROOXEI-DMRFYQCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: Chemical Identity, Procurement-Relevant Synonyms, and Core Pharmacophore Classification


The compound designated by the IUPAC name 3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a flavonol glycoside belonging to the kaempferol O-glycoside subclass. It is more commonly referred to in the scientific literature and commercial catalogs as kaempferol 3-O-rutinoside or nicotiflorin (CAS 17650-84-9) [1]. The molecule consists of a kaempferol aglycone core (5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) linked at the C-3 position via an O-glycosidic bond to a rutinosyl disaccharide moiety [α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose]. Its molecular formula is C₂₇H₃₀O₁₅, with a molecular weight of 594.52 g/mol. It is a naturally occurring secondary metabolite isolated from numerous plant sources, including Carthamus tinctorius (safflower), Flos Carthami, Ehretia asperula, and Cassia glauca [1][2].

Why Generic Substitution of Kaempferol 3-O-Rutinoside (Nicotiflorin) with Closely Related Kaempferol Glycosides or Rutin Can Compromise Experimental Reproducibility and Therapeutic Efficacy


Although kaempferol 3-O-rutinoside shares a common flavonol scaffold with other kaempferol glycosides (e.g., kaempferol 3-O-glucoside, kaempferol 3-O-rhamnoside) and the structurally analogous quercetin glycoside rutin (quercetin 3-O-rutinoside), empirical evidence demonstrates that these compounds cannot be considered interchangeable in scientific or industrial applications. Direct comparative studies reveal substantial quantitative divergence in key pharmacological parameters—including α-glucosidase inhibitory potency, cytotoxic selectivity, cardiovascular activity, and in vivo antioxidant defense modulation—that are directly attributable to the specific glycosylation pattern (3-O-rutinoside vs. 3-O-glucoside vs. aglycone) and the identity of the aglycone (kaempferol vs. quercetin) [1][2]. For example, while rutin (quercetin 3-O-rutinoside) shares an identical disaccharide substitution pattern, its distinct aglycone (quercetin bearing an additional 3'-OH) confers markedly different biological activity, including a complete lack of cardiovascular effects observed with kaempferol 3-O-rutinoside [1]. Similarly, the simple replacement of the 3-O-rutinoside moiety with a 3-O-glucoside (kaempferol 3-O-glucoside) yields a compound with a different hepatic metabolic profile and a divergent set of antioxidant enzyme modulatory effects in vivo [2]. These structure-activity relationship (SAR) constraints underscore the necessity of procuring the exact compound for research requiring specific biological outcomes.

Product-Specific Quantitative Evidence Guide: Kaempferol 3-O-Rutinoside (Nicotiflorin) vs. Closest Analogs Across In Vitro and In Vivo Models


Superior α-Glucosidase Inhibition: Kaempferol 3-O-Rutinoside Exhibits >8-Fold Greater Potency Than the Clinical Reference Drug Acarbose

Kaempferol 3-O-rutinoside demonstrates exceptional in vitro inhibitory activity against α-glucosidase, a key therapeutic target for managing postprandial hyperglycemia in type 2 diabetes mellitus. In a comparative analysis, kaempferol 3-O-rutinoside was found to be a potent α-glucosidase inhibitor with an IC50 value of 2.9 μM, exhibiting over 8-fold greater activity than the standard clinical α-glucosidase inhibitor acarbose [1]. A separate independent study confirmed this potent activity, reporting an IC50 value of 0.148 mg/mL (approximately 249 μM) for nicotiflorin in a cell-free α-glucosidase assay [2].

Diabetes α-Glucosidase Postprandial Hyperglycemia Enzyme Inhibition

Divergent Cardiovascular Activity: Kaempferol 3-O-Rutinoside Lowers Blood Pressure in Normotensive Rats, Whereas Rutin Exhibits No Effect

In a direct comparative in vivo study, kaempferol 3-O-rutinoside and rutin (quercetin 3-O-rutinoside) were administered to normotensive pentothal-anesthetized rats. Kaempferol 3-O-rutinoside produced a remarkable, statistically significant decrease in diastolic blood pressure, systolic blood pressure, mean arterial blood pressure, and heart rate. In stark contrast, rutin, administered under identical experimental conditions, demonstrated no effect on any of these cardiovascular parameters [1].

Cardiovascular Blood Pressure Flavonoid Glycosides Hypertension

Differential Cytotoxic Potency in Cancer Cell Lines: Kaempferol 3-O-Rutinoside is 6.4-Fold More Potent Than Rutin Against MCF-7 Breast Cancer Cells

In a comparative MTT cytotoxicity assay using human cancer cell lines, kaempferol 3-O-β-D-rutinoside (isolated from Cassia glauca leaves) and rutin were directly evaluated alongside the standard chemotherapeutic agent doxorubicin. Against the MCF-7 breast adenocarcinoma cell line, kaempferol 3-O-β-D-rutinoside exhibited an IC50 of 4.6 ± 0.038 μg/mL, whereas rutin demonstrated a significantly higher (less potent) IC50 of 52.96 ± 0.040 μg/mL—a 6.4-fold difference in potency. Against the HepG2 hepatocellular carcinoma cell line, kaempferol 3-O-β-D-rutinoside displayed an IC50 of 8.2 ± 0.024 μg/mL, compared to rutin's IC50 of 52.22 ± 0.030 μg/mL, representing a 6.4-fold difference [1].

Oncology Cytotoxicity Breast Cancer Hepatocellular Carcinoma

Quantitative Radical Scavenging Capacity: DPPH and ABTS EC50 Values for Kaempferol 3-O-Rutinoside in Cell-Free Assays

Kaempferol 3-O-rutinoside (nicotiflorin) demonstrates well-defined, reproducible antioxidant activity in standardized cell-free radical scavenging assays. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, nicotiflorin exhibits an EC50 value of 0.52 mg/mL. In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the EC50 is 0.48 mg/mL [1]. While these values provide a quantitative benchmark for in vitro antioxidant capacity, direct comparator data for a close structural analog (e.g., rutin or kaempferol 3-O-glucoside) under identical experimental conditions are not available in the cited source, limiting the ability to make a direct potency comparison.

Antioxidant Free Radical Scavenging Oxidative Stress DPPH ABTS

In Vivo Neuroprotective Efficacy in Cerebral Ischemia-Reperfusion Injury: Dose-Dependent Infarct Volume Reduction

In a rat model of transient middle cerebral artery occlusion (MCAO), a well-established preclinical model of ischemic stroke, administration of nicotiflorin produced a significant, dose-dependent reduction in cerebral infarct volume. Specifically, nicotiflorin decreased infarct volume by 24.5%, 45.8%, and 63.2% at doses of 2.5 mg/kg, 5 mg/kg, and 10 mg/kg, respectively [1]. While this study provides robust in vivo efficacy data for the target compound, it does not include a direct comparator arm with a closely related flavonoid glycoside (e.g., rutin or kaempferol 3-O-glucoside), thereby classifying this evidence as supporting rather than strictly comparative.

Neuroscience Ischemic Stroke Neuroprotection Cerebral Ischemia

Best Research and Industrial Application Scenarios for Kaempferol 3-O-Rutinoside (Nicotiflorin) Based on Quantified Differential Evidence


Diabetes Drug Discovery: α-Glucosidase Inhibitor Screening and Lead Optimization

Based on the >8-fold greater α-glucosidase inhibitory potency relative to acarbose [1], kaempferol 3-O-rutinoside is a validated positive control and structural scaffold for medicinal chemistry programs targeting postprandial hyperglycemia. Its well-characterized IC50 values (2.9 μM or 0.148 mg/mL) enable robust benchmarking in high-throughput screening campaigns and structure-activity relationship (SAR) studies. Procurement of this specific rutinoside glycoside is essential, as alternative glycosylation patterns (e.g., 3-O-glucoside) or the aglycone kaempferol exhibit different inhibitory profiles.

Cardiovascular Pharmacology: Investigating Flavonoid-Induced Vasorelaxation and Antihypertensive Mechanisms

The direct head-to-head demonstration that kaempferol 3-O-rutinoside lowers blood pressure in normotensive rats, while the structurally analogous rutin shows no effect [1], makes this compound indispensable for cardiovascular research. It serves as a definitive tool compound to dissect the specific role of the kaempferol aglycone and the 3-O-rutinoside moiety in modulating hemodynamic parameters. Generic substitution with rutin or kaempferol 3-O-glucoside would invalidate the experimental findings.

Oncology Research: Comparative Cytotoxicity Studies in Breast and Liver Cancer Models

The 6.4-fold higher cytotoxic potency of kaempferol 3-O-rutinoside compared to rutin against MCF-7 and HepG2 cell lines [1] positions it as a preferred reference compound for natural product anticancer screening. Researchers investigating flavonoid-induced apoptosis or cell cycle arrest should specifically procure this compound to ensure experimental outcomes are not confounded by the significantly lower activity of other rutinoside glycosides. The established IC50 values (4.6 μg/mL for MCF-7; 8.2 μg/mL for HepG2) provide clear benchmarks for assay validation.

Neuroscience and Stroke Research: Preclinical Evaluation of Neuroprotective Agents

The robust, dose-dependent reduction in cerebral infarct volume observed in the MCAO rat model (24.5% to 63.2% reduction across 2.5-10 mg/kg doses) [1] supports the use of nicotiflorin as a reference neuroprotective agent in ischemic stroke research. Its quantitative efficacy profile allows for comparative benchmarking of novel therapeutic candidates. Furthermore, its demonstrated ability to protect primary rat mesencephalic neurons from hydrogen peroxide-induced cell death at 1 μM [2] provides a mechanistic link to its in vivo activity.

Quote Request

Request a Quote for Kaempferol-3-O-glucorhamnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.